![molecular formula C15H18BrF3N2O B2917244 2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide CAS No. 2320214-02-4](/img/structure/B2917244.png)
2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide is a synthetic compound that has been widely studied for its potential use in scientific research. This compound is also known as TFB-TBOA and is a potent blocker of glutamate transporters.
Mécanisme D'action
The mechanism of action of 2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide involves the inhibition of glutamate transporters. This compound binds to the transporters and prevents them from removing excess glutamate from the synaptic cleft. This leads to an increase in the concentration of glutamate in the synaptic cleft, which enhances neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide have been extensively studied. This compound has been shown to enhance synaptic transmission and improve learning and memory in animal models. It has also been shown to have neuroprotective effects, reducing the damage caused by ischemic stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide is its potency as a glutamate transporter blocker. This compound is highly effective at increasing the concentration of glutamate in the synaptic cleft, making it a valuable tool for studying the role of glutamate in neurotransmission and brain function. However, one limitation of this compound is its potential toxicity. High doses of 2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide can cause neuronal damage and cell death, making it important to use this compound with caution in lab experiments.
Orientations Futures
There are several future directions for research on 2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide. One area of interest is the development of more selective glutamate transporter blockers, which could have fewer side effects and be more useful for studying specific aspects of glutamate neurotransmission. Another direction for research is the investigation of the potential therapeutic applications of 2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide, particularly in the treatment of neurological disorders such as stroke and traumatic brain injury. Finally, research could focus on the development of new methods for delivering 2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide to the brain, such as the use of nanoparticles or other targeted drug delivery systems.
Méthodes De Synthèse
The synthesis of 2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide involves several steps. The first step is the reaction between 4-piperidone and 2,2,2-trifluoroethylamine to form 1-(2,2,2-trifluoroethyl)piperidin-4-ol. This intermediate is then reacted with 2-bromobenzoyl chloride to produce 2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide.
Applications De Recherche Scientifique
2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide has been extensively studied for its potential use in scientific research. This compound is a potent blocker of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. By blocking these transporters, 2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide can increase the concentration of glutamate in the synaptic cleft, leading to enhanced neurotransmission.
Propriétés
IUPAC Name |
2-bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrF3N2O/c16-13-4-2-1-3-12(13)14(22)20-9-11-5-7-21(8-6-11)10-15(17,18)19/h1-4,11H,5-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZONYUOCKKDOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2Br)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2917161.png)
![N-[[6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2917164.png)
![6-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2917165.png)
![Tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2917166.png)
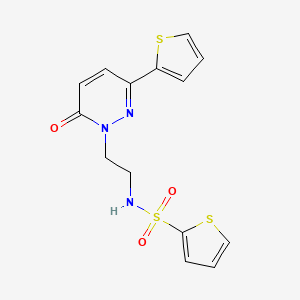
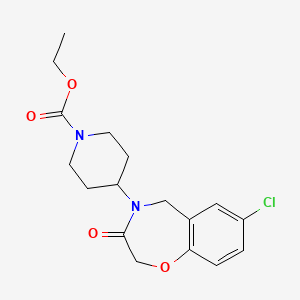
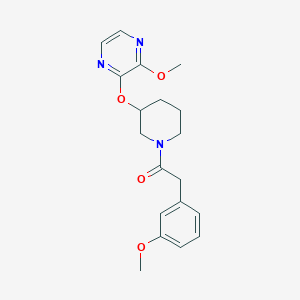




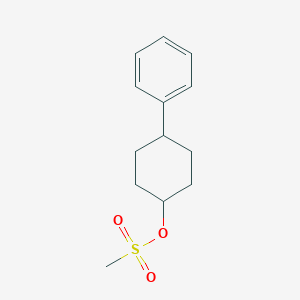
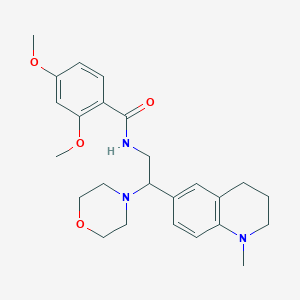
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2917181.png)